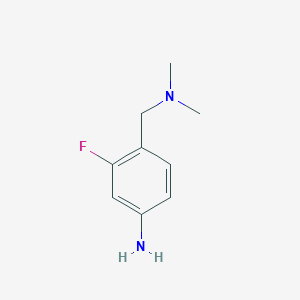

4-((Dimethylamino)methyl)-3-fluoroaniline

Description

Properties

IUPAC Name |

4-[(dimethylamino)methyl]-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREHYFFERQGKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Fluoro-4-nitrobenzaldehyde Derivatives

One common route involves the reductive amination of 3-fluoro-4-nitrobenzaldehyde with dimethylamine or its derivatives:

- Step 1: Synthesis of 3-fluoro-4-nitrobenzaldehyde by selective fluorination and nitration of benzaldehyde derivatives.

- Step 2: Reductive amination using dimethylamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to convert the aldehyde group into the dimethylaminomethyl substituent.

- Step 3: Reduction of the nitro group to aniline functionality, typically using iron and acetic acid or catalytic hydrogenation.

This method allows for high regioselectivity and good yields of the target compound.

Nucleophilic Substitution on Halogenated Aromatic Amines

Another approach involves nucleophilic substitution on 3-fluoro-4-halogenated anilines:

- Step 1: Starting from 3-fluoro-4-chloroaniline, the chlorine atom is substituted by a dimethylaminomethyl group via reaction with formaldehyde and dimethylamine (Mannich-type reaction).

- Step 2: The reaction is typically performed in polar aprotic solvents such as dimethylformamide or ethanol under controlled temperature (0–60°C).

- Step 3: Purification is achieved by recrystallization or solvent extraction.

This approach benefits from the availability of halogenated aniline precursors and mild reaction conditions.

Solvents and Reaction Conditions

The choice of solvent and temperature critically affects the reaction efficiency and purity of the product. Common solvents include:

| Solvent Type | Examples | Role in Preparation |

|---|---|---|

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | Enhances nucleophilicity, stabilizes intermediates |

| Alcoholic | Ethanol, Methanol | Solubilizes reagents, mild reaction medium |

| Ether | Tetrahydrofuran (THF) | Used in reductive amination steps |

Temperature ranges from 0°C to 60°C depending on the step, with lower temperatures favoring selective substitution and higher temperatures accelerating reductive amination.

Purification Techniques

Purification of 4-((Dimethylamino)methyl)-3-fluoroaniline involves:

- Crystallization: Using solvents like isopropanol or ethyl acetate to obtain pure crystalline forms.

- Extraction: Liquid-liquid extraction to separate organic and aqueous layers.

- Drying: Removal of solvents by rotary evaporation or lyophilization.

- Filtration and Washing: To remove inorganic salts and by-products.

These methods ensure high purity suitable for pharmaceutical applications.

Research Findings and Data Summary

| Preparation Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination with NaBH3CN | DMF, 25–40°C, 4–6 hours | 70–85 | High selectivity, mild reducing agent |

| Catalytic hydrogenation | Ethanol, Pd/C catalyst, 1–3 atm H2, RT | 80–90 | Efficient nitro group reduction |

| Mannich reaction | Ethanol, formaldehyde, dimethylamine, 50°C, 3 hours | 65–75 | Requires careful pH control |

| Crystallization | Isopropanol, RT | - | Produces stable crystalline product |

Additional Notes

- The presence of the fluorine atom at the 3-position influences the electronic properties of the aromatic ring, affecting nucleophilicity and reaction rates.

- Use of polar aprotic solvents enhances the formation of intermediates and final product purity.

- The reduction of nitro to amine is a crucial step and is often optimized to avoid over-reduction or side reactions.

- The dimethylaminomethyl group introduction is typically via Mannich-type reactions or reductive amination, both well-established in aromatic amine chemistry.

Chemical Reactions Analysis

Types of Reactions: 4-((Dimethylamino)methyl)-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's reactivity.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) in the presence of a catalyst, while nucleophilic substitutions may involve alkyl halides.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

Reduction Products: Amino derivatives and hydrazine derivatives.

Substitution Products: Brominated or chlorinated derivatives, depending on the substitution reaction.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

4-((Dimethylamino)methyl)-3-fluoroaniline serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure allows for functional group modifications, making it versatile in synthetic chemistry.

Preparation Methods

The synthesis typically involves:

- Starting Materials : 3-fluoroaniline, formaldehyde, and dimethylamine.

- Reaction Conditions : Conducted in aqueous or organic solvents at temperatures between 20-50°C.

- Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

Biochemical Probes

This compound is utilized in biological research as a probe for studying enzyme interactions and biochemical assays. Its ability to stabilize proteins post-translationally has implications for therapeutic development, particularly in conditions like spinal muscular atrophy where protein stability is critical .

Pharmacological Properties

This compound derivatives exhibit diverse pharmacological activities:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Investigated for its role in inhibiting tumor growth through modulation of specific biochemical pathways .

- Drug Development : Used as a building block for synthesizing new drugs targeting diseases such as cancer and infectious diseases .

Case Studies

- Stabilization of Survival Motor Neuron Protein :

- Therapeutic Applications :

Mechanism of Action

The mechanism by which 4-((Dimethylamino)methyl)-3-fluoroaniline exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's reactivity, while the dimethylamino group provides a site for further chemical modifications. The aniline moiety can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 3-Fluoro-4-methoxyaniline (CAS 366-99-4, ): Substituents: 3-F, 4-OCH₃. The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution. However, its electron-donating strength is weaker compared to the dimethylaminomethyl group in the target compound. Fluorine’s inductive effect slightly deactivates the ring. Melting Point: 81–84°C, suggesting moderate crystallinity due to hydrogen bonding .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Notes |

|---|---|---|---|---|

| 4-((Dimethylamino)methyl)-3-fluoroaniline | C₉H₁₃FN₂ | Not reported | Not reported | High basicity, electron-rich ring |

| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | 141.14 | 81–84 | Moderate activation, lower basicity |

| 3-(Difluoromethyl)-4-fluoroaniline | C₇H₆F₃N | 161.12 | Not reported | High lipophilicity, strong deactivation |

| N,N-Diallyl-4-fluoroaniline | C₁₂H₁₅FN | Not reported | Not reported | Steric hindrance, reduced reactivity |

Biological Activity

4-((Dimethylamino)methyl)-3-fluoroaniline, a compound featuring a dimethylamino group and a fluorine atom, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities based on diverse research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of the dimethylamino group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures exhibited significant activity against Gram-positive bacteria such as Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.5 µg/mL |

| Compound B | E. faecium | 1.0 µg/mL |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is still to be determined or reported.

Anticancer Activity

The anticancer properties of compounds containing the dimethylamino group have also been explored. Research indicates that these compounds can induce apoptosis in cancer cell lines, particularly those related to lung cancer . The mechanism often involves cell cycle arrest and the activation of apoptotic pathways.

Case Study: Apoptosis Induction

In a study examining the effects of similar compounds on A549 lung cancer cells, it was observed that these compounds could significantly induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the fluorine atom's position or alterations in the alkyl chain length of the dimethylamino group can lead to variations in potency against specific biological targets .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorine Position Change | Increased antibacterial activity |

| Dimethylamino Chain Length | Enhanced lipophilicity and cellular uptake |

Pharmacological Profile

The pharmacological profile of dimethylamine derivatives suggests a broad range of activities including antimicrobial, anticancer, and potentially anti-inflammatory effects . These properties make them candidates for further development in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 4-((Dimethylamino)methyl)-3-fluoroaniline, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a Mannich reaction, where 3-fluoroaniline reacts with formaldehyde and dimethylamine under acidic conditions. Key parameters include maintaining a pH of 4–6 (acetic acid buffer) and temperatures between 60–80°C to facilitate imine formation and subsequent alkylation. Solvent choice (e.g., ethanol or DMF) impacts reaction efficiency, with polar aprotic solvents favoring higher yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation relies on ¹H/¹³C NMR to identify the dimethylamino methyl group (δ ~2.2–2.5 ppm for N(CH₃)₂) and fluorine coupling patterns. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 183.1204). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Cross-referencing with PubChem spectral data (if available) enhances reliability .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is soluble in polar organic solvents (e.g., methanol, DMSO) but has limited aqueous solubility (<1 mg/mL at 25°C). Stability studies indicate degradation under prolonged UV exposure or basic conditions (pH >9). Storage recommendations: desiccated at –20°C in amber vials to prevent oxidative decomposition .

Q. Which preliminary assays are suitable for evaluating the biological activity of this compound?

Initial screening includes enzyme inhibition assays (e.g., kinase or acetylcholinesterase targets) and cell viability assays (MTT or resazurin-based) in cancer or microbial models. Dose-response curves (1–100 µM) help determine IC₅₀ values. Positive controls (e.g., known inhibitors) and solvent controls (DMSO <0.1%) are critical for validation .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and fluoro substituents influence the reactivity of this compound in electrophilic substitution reactions?

The dimethylamino group acts as a strong electron donor (+M effect), activating the aromatic ring at the ortho/para positions, while the fluorine atom (–I effect) deactivates the ring. Computational studies (DFT, NBO analysis) reveal competing directing effects, leading to regioselectivity challenges. Experimental optimization (e.g., nitration at 0°C) can favor products at the less deactivated positions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation approaches:

- Reproducibility checks : Independent replication across labs.

- Metabolite profiling : LC-MS to identify degradation products.

- Structure-activity relationship (SAR) studies : Systematic modification of substituents to isolate bioactive moieties .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

Use a C18 column (150 mm × 4.6 mm, 3 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at 254 nm. Validate method parameters (linearity: R² >0.99; LOD <0.1 µg/mL). Compare against certified reference standards (e.g., EP/JP pharmacopeia guidelines) for accuracy .

Q. What role does the dimethylamino methyl group play in modulating the compound’s pharmacokinetic properties?

The dimethylamino group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration in preclinical models. However, it may increase metabolic liability (e.g., N-demethylation via CYP450 enzymes). In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic stability, guiding prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.